molecular formula C15H14Cl2N2O2 B2387039 N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide CAS No. 1935691-32-9

N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide

Cat. No.: B2387039
CAS No.: 1935691-32-9
M. Wt: 325.19
InChI Key: DOQGUNRHXSIQJH-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with but-2-yn-1-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems to optimize efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can further enhance the production process by reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the biochemical pathway. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a but-2-ynamide group

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-oxopiperidin-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-2-4-14(20)18-12-5-3-8-19(15(12)21)13-7-6-10(16)9-11(13)17/h6-7,9,12H,3,5,8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGUNRHXSIQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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